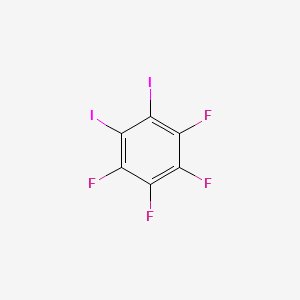

1,2-Diiodotetrafluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrafluoro-5,6-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYIZAYQMMVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181552 | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-97-6 | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2708-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBA9AD5ZEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Synthesis of 1,2-Diiodotetrafluorobenzene from Tetrafluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-diiodotetrafluorobenzene, a critical building block in supramolecular chemistry and advanced materials science. The document details the direct electrophilic iodination of 1,2,4,5-tetrafluorobenzene, focusing on the underlying reaction mechanisms, a field-proven experimental protocol, and essential characterization data. The synthesis presents a significant challenge due to the electron-deficient nature of the perfluorinated aromatic ring.[1] This guide addresses this challenge by elucidating the necessity of strong iodinating agents and catalytic systems, such as iodine in fuming sulfuric acid, to achieve successful substitution. We provide detailed procedural steps, safety considerations, and a thorough analysis of the spectroscopic data required to validate the synthesis of this versatile organofluorine compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded resource for the preparation and application of polyhalogenated fluorochemicals.

Introduction: The Significance of this compound

This compound (C₆F₄I₂) is a highly versatile organohalogen compound characterized by a benzene ring substituted with four fluorine atoms and two adjacent iodine atoms.[1] This unique substitution pattern imparts distinctive electronic properties and reactivity, making it a valuable precursor in various fields of chemical synthesis.[1] The electron-withdrawing nature of the fluorine atoms renders the iodine atoms highly electron-deficient, making them potent halogen bond donors.[2] This property is extensively exploited in crystal engineering and the design of novel supramolecular assemblies.[2][3][4] Furthermore, the labile carbon-iodine bonds serve as reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and pharmaceutical intermediates.[5]

The synthesis of this compound, however, is not trivial. The starting material, tetrafluorobenzene, possesses a highly electron-deficient aromatic ring due to the strong inductive effect of the fluorine substituents. This deactivation makes the ring significantly less susceptible to conventional electrophilic aromatic substitution compared to non-fluorinated benzene.[1] Therefore, forcing conditions and highly reactive electrophilic species are required to achieve iodination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆F₄I₂ | [6][7][8] |

| Molecular Weight | 401.87 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder or crystals | [7] |

| Melting Point | 49-53 °C | [7] |

| CAS Number | 2708-97-6 | [6][7][8] |

| IUPAC Name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | [6][7] |

Synthetic Methodology: Direct Iodination

The most direct pathway to this compound from a tetrafluorobenzene precursor involves the electrophilic iodination of 1,2,4,5-tetrafluorobenzene. This method leverages a potent iodinating system to overcome the inherent low reactivity of the fluorinated aromatic ring.

Reaction Principle and Causality

Standard electrophilic iodination using molecular iodine (I₂) is an endothermic and unfavorable process for even non-activated aromatic rings like benzene, let alone a heavily deactivated system like tetrafluorobenzene.[9] To drive the reaction forward, a highly reactive electrophilic iodine species, often represented as the iodonium ion (I⁺) or a complex thereof, must be generated in situ. This is achieved by reacting iodine with a very strong oxidizing agent, such as fuming sulfuric acid (oleum).[1]

The fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) protonates and oxidizes the iodine molecule, creating a powerful electrophile capable of attacking the electron-poor π-system of the tetrafluorobenzene ring. The electron-withdrawing fluorine atoms, while deactivating the ring, also direct the incoming electrophile. The cumulative directing effects and steric considerations favor substitution at the hydrogen-bearing positions, leading to the desired this compound product from 1,2,4,5-tetrafluorobenzene.

Reaction Mechanism

The mechanism proceeds via a classical electrophilic aromatic substitution pathway, as illustrated below.

-

Generation of the Electrophile: Iodine reacts with fuming sulfuric acid to form a highly electrophilic iodine species.

-

Electrophilic Attack: The π-electrons of the tetrafluorobenzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (such as HSO₄⁻ in the medium) removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the mono-iodinated intermediate.

-

Second Iodination: The process repeats at the second available C-H position to yield the final this compound product.

Caption: Mechanism of direct iodination of tetrafluorobenzene.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. It is a self-validating system that includes reaction, workup, and purification.

Safety Precaution: This synthesis involves highly corrosive fuming sulfuric acid and halogenated organic compounds. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Materials and Equipment

-

1,2,4,5-Tetrafluorobenzene

-

Iodine (I₂), crystalline

-

Fuming Sulfuric Acid (20-30% SO₃)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add fuming sulfuric acid (e.g., 60 mL). Cool the flask in an ice bath.

-

Reagent Addition: Slowly and portion-wise, add crystalline iodine (e.g., 25 g) to the stirring acid. Once the iodine is dissolved, slowly add 1,2,4,5-tetrafluorobenzene (e.g., 15 g) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 55-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

Quenching: After the reaction is complete, cool the flask back to room temperature and then carefully pour the dark mixture over a large volume of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. This step is highly exothermic.

-

Decolorization: The resulting slurry will likely have a dark color due to excess iodine. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the color disappears and a pale solid precipitate is observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography to yield the pure this compound as a white crystalline solid.

Caption: General experimental workflow for the synthesis.

Characterization and Data Analysis

Validation of the final product's identity and purity is achieved through standard analytical techniques.

Spectroscopic Data

The spectroscopic signature of this compound is distinct due to the influence of both fluorine and iodine substituents.

Table 2: Summary of Key Spectroscopic Data

| Technique | Observed Features | Rationale / Reference |

| ¹³C NMR | Resonances around 119-121 ppm. | Carbon atoms bonded to fluorine exhibit characteristic doublets of doublets due to ¹J(C-F) and ²J(C-F) coupling. The ¹J(C-F) coupling constants are typically large, around 254 Hz.[1] |

| ¹⁹F NMR | A highly sensitive probe for confirming the substitution pattern and purity of the fluorinated aromatic compound.[1] | |

| Infrared (IR) Spectroscopy | ~1600-1500 cm⁻¹ (medium intensity)~1300-1200 cm⁻¹ (strong)~800-700 cm⁻¹ | Aromatic C-C stretching vibrations confirm the benzene backbone.[1]Strong C-F stretching modes are characteristic of fluoroaromatic compounds.C-I stretching modes appear at lower frequencies.[1] |

Conclusion

The synthesis of this compound from tetrafluorobenzene via direct electrophilic iodination is a robust but challenging method that requires careful control of reaction conditions. The use of a potent oxidizing system like fuming sulfuric acid is essential to generate a sufficiently reactive iodine electrophile to overcome the deactivating effect of the fluorine atoms on the aromatic ring. The resulting product is a highly valuable and versatile building block, particularly in the field of supramolecular chemistry, where its capacity for strong halogen bonding is used to construct ordered molecular architectures. The detailed protocol and characterization data provided in this guide offer a reliable framework for researchers to successfully synthesize and validate this important compound.

References

- Smolecule. (2023, August 15). This compound.

- NIST. This compound - NIST Chemistry WebBook.

- Thermo Fisher Scientific. This compound, 99%.

- Sigma-Aldrich. This compound 99%.

- Rantanen, T., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design.

- CurlyArrows Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8).

- Wang, W., et al. (2020, August 7). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.

- Wang, W., et al. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central.

Sources

- 1. Buy this compound | 2708-97-6 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound 99 2708-97-6 [sigmaaldrich.com]

- 9. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]

An In-depth Technical Guide to the Physical Properties of 1,2-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodotetrafluorobenzene is a halogenated aromatic compound that serves as a versatile building block in supramolecular chemistry, crystal engineering, and organic synthesis. Its unique electronic and structural properties, arising from the presence of two adjacent iodine atoms and a highly fluorinated benzene ring, make it a subject of significant interest. This guide provides a comprehensive overview of the known physical properties of this compound, offering insights for its application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₄I₂ | [1][2] |

| Molecular Weight | 401.87 g/mol | [1] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | 298.47 °C (Predicted) | [3] |

| Density (Calculated) | ~3.2 g/cm³ |

Structural Properties and Crystallography

The arrangement of atoms and molecules in the solid state dictates many of the material's properties. X-ray crystallography has been instrumental in elucidating the precise structure of this compound.

Crystal System and Space Group

This compound crystallizes in the monoclinic crystal system with the space group P2₁/c . This information is fundamental for understanding the symmetry and packing of the molecules in the crystal lattice.

Unit Cell Parameters

The dimensions of the unit cell, the basic repeating unit of a crystal, have been determined as follows:

| Parameter | Value |

| a | 6.2187 Å |

| b | 11.6168 Å |

| c | 5.7876 Å |

| β | 93.61° |

| Volume | 417.27 ų |

| Z (molecules per unit cell) | 2 |

These parameters have been established through single-crystal X-ray diffraction analysis.

Molecular Geometry

Within the crystal structure, the tetrafluorobenzene ring is essentially planar. The carbon-iodine bond lengths are in the range of 2.088 to 2.127 Å, which is consistent with typical aromatic C-I single bonds.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The NIST WebBook provides access to the experimental IR spectrum of this compound.[4][5][6] Key regions of interest include:

-

C-F stretching vibrations: Typically observed in the 1100-1400 cm⁻¹ region.

-

C-I stretching vibrations: Expected at lower wavenumbers.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region confirm the benzene ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Due to the symmetry of the molecule, four distinct signals would be expected in the ¹³C NMR spectrum: two for the iodine-substituted carbons and two for the fluorine-substituted carbons. The chemical shifts would be significantly influenced by the electronegativity of the halogen substituents. For the analogous para-isomer (1,4-diiodotetrafluorobenzene), solid-state ¹³C NMR studies have been conducted, providing insights into the effect of halogen bonding on carbon chemical shifts.[7]

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[8] For this compound, two signals would be anticipated for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide valuable information about the electronic environment and through-bond interactions within the molecule.

Intermolecular Interactions and Supramolecular Chemistry

A defining characteristic of this compound is its ability to act as a potent halogen bond donor. The electron-withdrawing nature of the perfluorinated ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms, enabling strong, directional interactions with Lewis bases.

This property has been extensively utilized in the formation of co-crystals with various molecules, including nitroxides and other halogenated compounds.[1][9] The study of these co-crystals provides valuable insights into the nature of halogen bonding and its application in designing novel solid-state materials with tailored properties.

Solubility and Purification

Qualitative information suggests that this compound can be purified by recrystallization from solvents such as methanol and dichloromethane. However, quantitative solubility data in common organic solvents is not widely reported. The principle of "like dissolves like" suggests it would exhibit higher solubility in non-polar to moderately polar organic solvents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- Cullen WR, Wu AW. The reaction of 1, 2-dilithiotetrafluorobenzene with group V halides. Journal of Fluorine Chemistry, 8(2), 183-187 (1976).

-

Viger-Gravel, J., Leclerc, S., Korobkova, I., & Bryce, D. L. (2013). Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes. CrystEngComm, 15(16), 3146-3154. [Link]

-

Cheméo. 1-2-Diiodotetrafluorobenzene.pdf. [Link]

-

NIST. This compound. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]

-

University of Wisconsin-Madison. 19Flourine NMR. [Link]

-

NIST. This compound IR Spectrum. [Link]

-

NIST. This compound IR Spectrum. [Link]

-

Metrangolo, P., et al. Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis. Crystal Growth & Design, 22(1), 543-552 (2022). [Link]

Sources

- 1. 1,2-二碘四氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,2-Diiodotetrafluorobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics. Among the vast array of fluorinated building blocks, 1,2-diiodotetrafluorobenzene stands out as a versatile and highly reactive intermediate. Its tetrafluorinated benzene ring, coupled with two vicinal iodine atoms, provides a unique platform for complex molecular engineering. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical structure to its synthesis and diverse applications, with a particular focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

1.1. IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2,3,4-tetrafluoro-5,6-diiodobenzene .[1][2][3] Its chemical structure consists of a benzene ring substituted with four fluorine atoms and two iodine atoms on adjacent carbon atoms.

Chemical Structure Representations:

-

SMILES: C1(=C(C(=C(C(=C1F)I)I)F)F)F[1]

1.2. Physicochemical Properties

This compound is a crystalline solid at room temperature, typically appearing as a white to off-white or pale yellow substance.[5][6] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Melting Point | 49-50 °C (lit.) | [4][5] |

| Boiling Point | 232.6±40.0 °C (Predicted) | [5] |

| Density | 2.671±0.06 g/cm³ (Predicted) | [5] |

1.3. Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational modes for C-F and C-I bonds, as well as the aromatic ring.[2][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum shows distinct signals for the fluorinated and iodinated carbon atoms, with characteristic coupling constants.[1]

-

¹⁹F NMR: This technique is particularly useful for characterizing fluorinated aromatic compounds, providing information about the electronic environment of the fluorine atoms.[1]

-

Synthesis of this compound: A Challenging Endeavor

General Synthetic Pathway:

This pathway commences with a substituted perfluorinated toluene derivative and proceeds through a series of transformations to introduce the vicinal iodine atoms.

Caption: A general multi-step synthesis route for this compound.

Causality in Experimental Design:

-

Step 1: Hydrolysis of the Trifluoromethyl Group: The initial heating over a Lewis acidic support like aluminum oxide is designed to hydrolyze the trifluoromethyl group, a necessary step to create a site for subsequent functionalization.

-

Step 2: Reductive Dechlorination: The use of palladium on carbon as a catalyst for hydrogenation allows for the selective removal of the chlorine atom without affecting the fluorine substituents.

-

Step 3: Electrophilic Iodination: The final step involves a strong electrophilic iodination using iodine in the presence of fuming sulfuric acid. The highly acidic medium is required to activate the electron-deficient tetrafluorobenzene ring towards electrophilic attack by iodine. The regioselectivity of this step is crucial and can be influenced by the existing substituents.

It is important to note that this is a generalized representation, and the specific reaction conditions, including stoichiometry, reaction times, and purification methods, would require careful optimization for each step to achieve reasonable yields and purity.

Key Reactions and Applications

The unique electronic properties and the presence of two reactive C-I bonds make this compound a valuable precursor in various chemical transformations.

3.1. Palladium-Catalyzed Cross-Coupling Reactions

The iodine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of complex organic molecules.

3.1.1. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.

Exemplary Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure adapted from general methods for Sonogashira couplings of aryl iodides.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

-

Add the anhydrous, degassed solvent and triethylamine.

-

Add phenylacetylene (1.1-1.2 equiv. for mono-alkynylation, or >2.2 equiv. for di-alkynylation) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Caption: A generalized workflow for the Sonogashira coupling of this compound.

3.1.2. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is widely used in the synthesis of biaryls, which are prevalent structures in many pharmaceuticals and advanced materials.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.1-1.2 equiv. for mono-arylation, or >2.2 equiv. for di-arylation), and the base (2.0-3.0 equiv.).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 equiv.).

-

Heat the reaction mixture under an inert atmosphere with vigorous stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization.

3.2. Applications in Drug Development and Medicinal Chemistry

The incorporation of a tetrafluorinated phenyl ring into a drug molecule can significantly enhance its metabolic stability and modulate its pharmacokinetic profile. The C-I bonds of this compound provide handles for the introduction of various pharmacophores through cross-coupling reactions, making it a valuable building block for the synthesis of novel therapeutic agents.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are relevant to the design of various classes of bioactive molecules, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl or aryl-heteroaryl core structure, which can be readily synthesized via Suzuki or other cross-coupling reactions using this compound as a starting material. The fluorine atoms can contribute to favorable binding interactions within the ATP-binding pocket of kinases.

-

Antiviral and Anticancer Agents: The introduction of fluorinated aromatic moieties is a common strategy in the development of antiviral and anticancer drugs to improve their efficacy and pharmacokinetic properties.

3.3. Supramolecular Chemistry and Materials Science

The electron-deficient nature of the iodine atoms in this compound makes them excellent halogen bond donors. Halogen bonding is a non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies.

This compound has been extensively used to form co-crystals with various halogen bond acceptors, such as pyridines and other nitrogen-containing heterocycles.[9] These co-crystals can exhibit interesting properties, including modified solid-state packing, altered photophysical characteristics, and the formation of well-defined supramolecular architectures like chains and networks.

Furthermore, as a diiodo-functionalized monomer, this compound can be used in polymerization reactions, such as Sonogashira polycondensation, to synthesize poly(aryleneethynylene)s (PAEs). These conjugated polymers are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and chemical sensors.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for researchers and scientists in both academia and industry. Its unique combination of a perfluorinated aromatic ring and two reactive iodine atoms provides a powerful platform for the synthesis of complex organic molecules with potential applications in drug discovery, materials science, and supramolecular chemistry. While its synthesis can be challenging, the utility of this compound in a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and halogen-bond-driven self-assembly, ensures its continued importance in the advancement of chemical sciences.

References

- Smolecule. (2023, August 15). Buy this compound | 2708-97-6.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrafluoro-5,6-diiodobenzene. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- Bedeković, N., et al. (2025, December 23). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design.

- Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (2020, August 7).

- Iptycene-Containing Poly(aryleneethynylene)s. (n.d.). MIT OpenCourseWare.

- Synthesis and properties of helically-folded poly(arylenediethynylene)s. (2021, May 10). Polymer Chemistry.

- A poly(arylene ethynylene)

- Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. (2021, May 16). Crystal Growth & Design.

Sources

- 1. Buy this compound | 2708-97-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. Synthesis and properties of helically-folded poly(arylenediethynylene)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 6. web.mit.edu [web.mit.edu]

- 7. 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1> | MDPI [mdpi.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling the Profile of a Potent Psychedelic Amphetamine

An In-depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

2,5-Dimethoxy-4-chloroamphetamine, commonly known as DOC, is a synthetic psychedelic substance belonging to the phenethylamine and amphetamine chemical classes.[1] First described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky and later popularized by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), DOC is recognized for its potent and long-lasting hallucinogenic effects.[2] It is a structural analogue of other psychoactive compounds such as DOB (2,5-dimethoxy-4-bromoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine), both of which are internationally controlled substances.[3][4]

This guide provides a comprehensive technical overview of DOC, intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical properties, pharmacological actions, associated hazards, and analytical methodologies. While the user query specified CAS number 2708-97-6, extensive database searches indicate that the primary and accepted CAS number for 2,5-Dimethoxy-4-chloroamphetamine is 123431-31-2 .[2][5] The hydrochloride salt is associated with CAS number 42203-77-0.[6] This document will proceed using the correct, verified CAS numbers.

Due to its high potential for abuse and lack of accepted medical use, DOC is a controlled substance in many jurisdictions and is not approved for human consumption.[2][3][7] Its use has been linked to severe adverse events, including fatalities, underscoring the critical need for detailed scientific understanding.[3][8][9]

Section 1: Chemical and Physical Properties

DOC is a substituted alpha-methylated phenethylamine.[10] The presence of a chlorine atom at the 4-position of the phenyl ring and two methoxy groups at the 2- and 5-positions are characteristic features that define its pharmacological profile. The molecule contains a stereocenter, with the (R)-(-) enantiomer being the more active stereoisomer.[10][11]

Below is a diagram illustrating the chemical structure of 2,5-Dimethoxy-4-chloroamphetamine.

Caption: Chemical Structure of DOC.

Table 1: Physicochemical Properties of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [2] |

| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1][2][10] |

| CAS Number | 123431-31-2 | [2][5] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2][10] |

| Molar Mass | 229.70 g/mol | [2][5] |

| Melting Point (HCl salt) | 193-194.5 °C | [7][11] |

| Appearance | Powder, liquid, or impregnated on blotting paper; Crystalline solid (HCl salt) | [3][6] |

| Solubility (HCl salt) | PBS (pH 7.2): ~5 mg/mL; Ethanol: ~5 mg/mL; DMSO: ~5 mg/mL; DMF: ~10 mg/mL | [4][6] |

Section 2: Pharmacology and Mechanism of Action

The primary psychoactive effects of DOC are mediated through its interaction with the central nervous system's serotonin receptors.[3] It acts as a potent partial agonist, particularly at the serotonin 5-HT₂A receptor, which is a key mechanism for mediating hallucinogenic effects in humans.[1][2][4] DOC also demonstrates high affinity for and activation of 5-HT₂B and 5-HT₂C receptors.[2][4] Unlike some other amphetamines, DOC is reported to be inactive as a monoamine releasing agent or reuptake inhibitor for neurotransmitters like dopamine and serotonin.[2]

The activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability and neurotransmission in cortical regions of the brain, leading to the profound alterations in perception, cognition, and mood that characterize the psychedelic experience.[4]

The following diagram illustrates the simplified signaling pathway initiated by DOC at the 5-HT₂A receptor.

Caption: Simplified 5-HT₂A signaling cascade.

The duration of DOC's effects is notably long, typically lasting between 12 and 24 hours, which is a characteristic shared with other DOx compounds.[2][3] The oral dosage is reported to be in the range of 1.5 to 3.0 mg.[2][4]

Section 3: Toxicology and Hazard Analysis

DOC is a potent psychoactive substance with significant health risks, and its use has been associated with non-fatal intoxications and at least one fatality where DOC was the sole substance detected.[3][8][9] The toxicity of DOC is not fully characterized, but clinical reports from overdose cases provide insight into its hazardous profile.

Adverse Effects and Overdose Symptoms: Clinical features associated with DOC intoxication are severe and can include:

-

Agitation and aggression[3]

-

Visual and auditory hallucinations[3]

-

Hyperthermia[3]

-

Tachycardia[4]

-

Rhabdomyolysis[4]

-

Vasoconstriction and chest pains[10]

The steep dose-response curve increases the risk of accidental overdose.[1] Furthermore, DOC is sometimes sold under the misrepresentation of being LSD, which is particularly dangerous given that DOC has a much longer duration of action and a different safety profile.[2][10]

Table 2: Reported Post-Mortem Concentrations of DOC

| Specimen | Concentration | Source(s) |

| Iliac Blood | 377 ng/mL | [8][9] |

| Urine | 3,193 ng/mL | [8][9] |

| Liver | 3,143 ng/g | [8][9] |

| Brain | 683 ng/g | [8][9] |

The following diagram outlines a general workflow for assessing the hazards of a novel psychoactive substance like DOC.

Caption: Hazard assessment workflow.

Section 4: Laboratory Safety and Handling

Given its potency and significant hazards, DOC should only be handled by trained personnel in a controlled laboratory setting. Standard protocols for handling potent compounds must be strictly followed.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A lab coat should be worn to protect from contamination.

-

Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator or use of a fume hood is essential.[12]

Engineering Controls:

-

All work with solid DOC should be performed in a chemical fume hood or a glove box to prevent inhalation of airborne particles.[12]

-

Facilities must be equipped with an eyewash station and a safety shower.[13]

Storage and Disposal:

-

Storage: DOC should be stored in a tightly sealed container in a cool, dry, and well-ventilated secure location, away from incompatible materials.[13] For long-term stability, storage at -20°C is recommended.[6]

-

Disposal: Waste should be treated as hazardous and disposed of in accordance with all local, state, and federal regulations.

The diagram below shows a basic workflow for the safe handling of potent research chemicals in a laboratory.

Caption: Laboratory safe handling workflow.

Section 5: Analytical Methodologies

The identification and quantification of DOC in forensic and clinical samples are crucial for intoxication cases and law enforcement. Due to its high potency, sensitive analytical techniques are required.[4]

Screening and Confirmation:

-

Initial screening may involve immunoassays, though cross-reactivity can be an issue.[8][9]

-

Confirmation is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[2][14]

Sample Matrices: DOC can be detected and quantified in various biological matrices, including:

Hypothetical Protocol: GC-MS Analysis of DOC in Urine

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analogue).

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

-

-

Derivatization (Optional but common for amphetamines):

-

Add a derivatizing agent (e.g., TFAA or BSTFA) to improve chromatographic properties and mass spectral fragmentation.

-

Heat the sample to complete the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program: Develop a temperature gradient to separate DOC from other matrix components.

-

MS Detection: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the derivatized DOC in Selected Ion Monitoring (SIM) mode for quantification or scan mode for identification.

-

-

Data Analysis:

-

Identify DOC by comparing its retention time and mass spectrum to a certified reference standard.

-

Quantify the concentration using a calibration curve prepared with the internal standard.

-

Section 6: Legal Status and Regulatory Landscape

DOC is a controlled or illegal substance in many countries due to its potential for abuse and public health risk.[3]

-

United Nations: The WHO Expert Committee on Drug Dependence has recommended that DOC be placed in Schedule I of the 1971 Convention on Psychotropic Substances.[3]

-

United States: DOC is not currently scheduled at the federal level, but the Drug Enforcement Administration (DEA) considers it a structural analogue of the Schedule I hallucinogen DOB.[2][10] Possession and sale could be prosecuted under the Federal Analogue Act. In December 2023, the DEA issued a notice of proposed rulemaking to classify DOC as a Schedule I controlled substance.[2]

-

Canada: DOC is a Schedule I substance as it is an analogue of amphetamine.[2]

-

United Kingdom: As a substituted amphetamine, DOC is controlled as a Class A drug under the Misuse of Drugs Act 1971.[2][15]

-

Germany: Listed under Anlage I, permitting authorized scientific use only.[2]

-

Australia: While unscheduled, it can be controlled as a Schedule II analogue of DOB.[2]

The legal status can vary and is subject to change; therefore, researchers must ensure compliance with all applicable national and local regulations.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting synthetic hallucinogen with a significant risk profile. Its primary mechanism of action involves agonism at serotonin 5-HT₂A receptors. The potential for severe toxicity, overdose, and death necessitates extreme caution in its handling and study. For researchers and forensic scientists, a thorough understanding of its chemistry, pharmacology, and toxicology, coupled with robust analytical methods and strict adherence to safety protocols, is paramount. As regulatory bodies move towards stricter control, the scientific community must continue to provide the data necessary to inform public health and safety policies regarding DOC and other emerging psychoactive substances.

References

-

2,5-Dimethoxy-4-chloroamphetamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,5-Dimethoxy-4-chloroamphetamine - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

DOC (2,5-Dimethoxy-4-chloroamfetamine) - ECDD Repository. (n.d.). World Health Organization. Retrieved January 11, 2026, from [Link]

-

4-Chloro-2,5-dimethoxyamphetamine - chemeurope.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

Barnett, R. Y., Baker, D. D., Kelly, N. E., et al. (2014). A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report. Journal of Analytical Toxicology, 38(8), 589–591. [Link]

-

A Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report - ResearchGate. (2014). Retrieved January 11, 2026, from [Link]

-

Ovaska, H., Viljoen, A., Puchnarewicz, M., et al. (2008). First case report of recreational use of 2,5-dimethoxy-4-chloroamphetamine confirmed by toxicological screening. European Journal of Emergency Medicine, 15(6), 354–356. [Link]

-

Barnett, R. Y., Baker, D. D., Kelly, N. E., et al. (2014). A Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report. Journal of Analytical Toxicology, 38(8), 589-591. [Link]

-

Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,5-Dimethoxy-4-chloroamphetamine | C11H16ClNO2 | CID 542036 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). (2019). World Health Organization. Retrieved January 11, 2026, from [Link]

-

Basis for the Recommendation to Control 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) and their Salts in Schedule I of the Controlled Substances Act (CSA). (n.d.). Regulations.gov. Retrieved January 11, 2026, from [Link]

-

2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]

-

4-Chloro-2,5-dimethoxyamphetamine - Bionity. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. DOC (2,5-Dimethoxy-4-chloroamfetamine) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. 2,5-Dimethoxy-4-chloroamphetamine | C11H16ClNO2 | CID 542036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 4-Chloro-2,5-dimethoxyamphetamine [chemeurope.com]

- 11. 4-Chloro-2,5-dimethoxyamphetamine [bionity.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. First case report of recreational use of 2,5-dimethoxy-4-chloroamphetamine confirmed by toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 1,2-diiodotetrafluorobenzene

An In-Depth Technical Guide to 1,2-Diiodotetrafluorobenzene: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science, organic synthesis, and supramolecular chemistry.[1] Its unique structure, featuring a benzene ring substituted with four fluorine atoms and two adjacent iodine atoms, imparts distinct electronic properties that influence its reactivity and interactions with other molecules.[1] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and key applications, with a focus on the underlying scientific principles and practical methodologies.

Physicochemical and Spectroscopic Properties

The defining characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₆F₄I₂[2] |

| Molecular Weight | 401.87 g/mol |

| IUPAC Name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene[2] |

| CAS Number | 2708-97-6[2] |

| Appearance | White to off-white crystalline powder or crystals[3] |

| Melting Point | 49-53 °C[3] |

| InChI Key | JQBYIZAYQMMVTO-UHFFFAOYSA-N[2] |

| SMILES | FC1=C(F)C(F)=C(I)C(I)=C1F[3] |

Spectroscopic and Crystallographic Data

The structural elucidation of this compound is well-supported by various analytical techniques, each providing unique insights into its molecular architecture.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific vibrational modes. The aromatic C-C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region, confirming the presence of the benzene ring.[1] The C-F stretching frequencies appear in the 1200-1300 cm⁻¹ range, while the C-I stretching modes are found at lower frequencies, around 700-800 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : The ¹³C NMR spectrum is characterized by distinct signals for the carbon atoms in the aromatic ring. The carbons bonded to fluorine atoms exhibit doublet of doublets due to ¹J(C,F) and ²J(C,F) coupling, with chemical shifts appearing around 119.4 and 120.8 ppm.[1]

-

¹⁹F NMR : Due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for studying the electronic environment of the fluorine atoms and for monitoring molecular interactions.[1]

-

-

X-Ray Crystallography : Single-crystal X-ray diffraction studies have provided precise information about the solid-state structure of this compound. It crystallizes in the monoclinic system with the space group P2₁/c.[1] The unit cell parameters have been determined as a = 6.2187 Å, b = 11.6168 Å, c = 5.7876 Å, and β = 93.61°.[1] These studies are crucial for understanding the intermolecular interactions, particularly halogen bonding, in the crystalline state.

Synthesis and Reactivity

The synthesis of this compound can be challenging due to the specific regiochemistry required for the introduction of the iodine atoms onto the perfluorinated ring.[1]

Synthetic Protocol

A multi-step synthesis has been reported, which involves the following key transformations:[1]

-

Step 1: Heating 1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene over aluminum oxide at 330 °C.

-

Step 2: Passing hydrogen gas over a palladium on carbon catalyst at 280 °C.

-

Step 3: Treatment with fuming sulfuric acid and iodine to introduce the iodo groups.[1]

Key Reactions and Mechanisms

The reactivity of this compound is largely dictated by the presence of the two iodine atoms, which can act as leaving groups or participate in halogen bonding.

-

Formation of Dilithiotetrafluorobenzene : A significant reaction of this compound is its treatment with methyllithium at low temperatures (-78 °C), which results in the formation of dilithiotetrafluorobenzene.[1] This organolithium reagent is a valuable intermediate for the synthesis of other complex organic molecules.

-

Halogen Bonding : The electron-withdrawing nature of the tetrafluorinated benzene ring makes the iodine atoms electron-deficient, enabling them to act as potent halogen bond donors.[4] This property is extensively utilized in supramolecular chemistry and crystal engineering to construct multicomponent assemblies with specific structures and functionalities.[4][5] this compound has been shown to form co-crystals with a variety of halogen bond acceptors, including nitrogen-containing aromatic bases and thiocarbonyl compounds.[4][6]

Below is a diagram illustrating the role of this compound as a halogen bond donor in the formation of a supramolecular assembly with a generic nitrogen-containing Lewis base.

Caption: Formation of a co-crystal via halogen bonding.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in various scientific disciplines.

-

Organic Synthesis : It serves as a precursor for the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.[1] The ability to form organometallic intermediates allows for the introduction of diverse functional groups.

-

Materials Science : The distinct electronic properties of this compound make it a candidate for the development of advanced materials with tailored electronic or optical properties.[1]

-

Supramolecular Chemistry : Its primary application lies in the study and utilization of halogen bonding.[1] By forming co-crystals with various molecules, researchers can control the solid-state architecture of materials, which is crucial for designing materials with specific properties like liquid crystallinity.[5]

-

Drug Development : While direct applications in pharmaceuticals are not extensively documented for the 1,2-isomer, the incorporation of fluorinated aromatic moieties is a well-established strategy in drug design.[7] Fluorination can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[7][8] The principles learned from studying this compound and its isomers, such as 1,4-diiodotetrafluorobenzene, contribute to the broader understanding of how to effectively utilize fluorinated building blocks in the synthesis of novel therapeutic agents.[7]

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.

Hazard Identification

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Signal Word : Warning.

-

Target Organs : Respiratory system.

Recommended Handling and Storage Procedures

-

Ventilation : Use only in a well-ventilated area, such as a chemical fume hood.[10]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear appropriate chemical-resistant gloves.

-

Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids) if ventilation is inadequate.

-

-

Handling Practices : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as oxidizing agents.[10]

First Aid Measures

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If on Skin : Wash with plenty of water.[9]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[9]

-

If Swallowed : Seek immediate medical advice.

References

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Hazardous Substances Library. Retrieved from [Link]

-

Li, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 22(34), 5565-5578. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis. Retrieved from [Link]

-

Beyeh, K. Y., et al. (2025). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. Retrieved from [Link]

-

Valkonen, A., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3466-3476. Retrieved from [Link]

-

Fraser, H. L., et al. (2021). Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine. Crystal Growth & Design, 21(10), 5649-5657. Retrieved from [Link]

-

ResearchGate. Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Retrieved from [Link]

-

Drug Discovery and Development. (2018, May 15). Newly Discovered Molecule to Improve Pharmaceuticals Draws Inspiration From Nature's Toolbox. Retrieved from [Link]

-

Oxford Academic. (2020, August 7). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Retrieved from [Link]

Sources

- 1. Buy this compound | 2708-97-6 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. This compound, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 10. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Determination of the Solubility of 1,2-Diiodotetrafluorobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1,2-diiodotetrafluorobenzene in common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes a robust experimental methodology. It outlines the foundational principles of solid-liquid solubility, details a step-by-step experimental protocol for generating reliable solubility data, and discusses appropriate analytical techniques for quantification. The guide is structured to empower researchers to establish the solubility profile of this compound, a critical parameter for its application in synthesis, materials science, and pharmaceutical development.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic compound with the molecular formula C₆F₄I₂.[1][2] Its structure, featuring a tetrafluorinated benzene ring with two adjacent iodine atoms, imparts unique electronic properties that make it a valuable building block in various fields. It is notably used in supramolecular chemistry, where it can form co-crystals and engage in halogen bonding.[3][4] The compound is a white to off-white crystalline solid with a melting point of approximately 49-53°C.[2][5][6]

The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications. For drug development professionals, solubility influences bioavailability and formulation strategies. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. A thorough understanding of the solubility of this compound in various organic solvents is therefore essential for its effective and efficient use. This guide provides the theoretical background and a practical, self-validating experimental workflow to determine this critical parameter.

Foundational Principles of Solid-Liquid Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. At saturation, a dynamic equilibrium is established where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution.[1][3][7] This equilibrium can be represented as:

C₆F₄I₂(s) ⇌ C₆F₄I₂(dissolved)

The solubility of a compound is influenced by several factors, including the chemical structures of the solute and the solvent (the "like dissolves like" principle), temperature, and pressure.[8] For most solids, solubility increases with temperature in an endothermic dissolution process.[2][6][8]

Experimental Determination of Equilibrium Solubility

The following section details a robust, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of common organic solvents. The protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1: Experimental workflow for the determination of the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A minimum of 24-48 hours is recommended. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.[1][3][7]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis

The concentration of this compound in the diluted saturated solution can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[9]

-

Instrumentation: An HPLC system equipped with a UV detector is suitable. A reversed-phase C18 column is a common choice for aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used for reversed-phase chromatography. The exact composition should be optimized to achieve good peak shape and a reasonable retention time for this compound.[10][11]

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear over the range of concentrations of the standards.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample of the saturated solution into the HPLC system.

-

Record the peak area for this compound.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

UV-Vis spectrophotometry is a simpler and often faster method for concentration determination, provided that no other components in the solution absorb light at the analytical wavelength.[4][12][13]

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. According to the Beer-Lambert law, this should yield a linear relationship.[13]

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample of the saturated solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility of this compound in various organic solvents should be summarized in a clear and concise table. The data should be reported in standard units such as g/L, mg/mL, or mol/L at the specified temperature.

Table 1: Illustrative Table for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

The interpretation of the solubility data should consider the polarity of the solvents. Generally, non-polar or weakly polar solutes tend to be more soluble in non-polar solvents, while polar solutes are more soluble in polar solvents. By comparing the solubility across a range of solvents with varying polarities, a comprehensive understanding of the dissolution behavior of this compound can be established.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models often use a combination of machine learning and computational chemistry to predict solubility based on the molecular structure of the solute and the properties of the solvent.[14][15] While these predictive tools can be valuable for initial screening, it is crucial to recognize that they provide estimates and should be supplemented with experimental validation for critical applications.

Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[5]

References

-

Chemistry LibreTexts. (2023, July 7). 17.4: Solubility Equilibria. Retrieved from [Link]

-

JoVE. (2020, September 24). Video: Solubility Equilibria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

EdTech Books. (n.d.). Solubility Equilibria. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

wikiHow. (n.d.). How to Do Spectrophotometric Analysis. Retrieved from [Link]

-

Conduct Science. (2019, September 19). Spectrophotometer. Retrieved from [Link]

-

ACS Publications. (2021, May 16). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

Separation Science. (n.d.). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Retrieved from [Link]

Sources